(3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Description

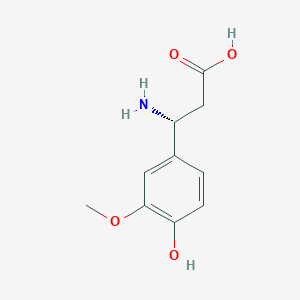

(3R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a β-amino acid derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively. The (3R) stereochemistry at the chiral center distinguishes it from enantiomeric forms. This compound shares structural motifs with bioactive phenylpropanoids and amino acids, such as L-tyrosine and ferulic acid derivatives. Its guaiacyl (4-hydroxy-3-methoxy) moiety is commonly associated with antioxidant and anti-inflammatory properties in natural products .

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1 |

InChI Key |

IGHHJKPPALHKMJ-SSDOTTSWSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CC(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a starting material. The synthetic route typically includes the following steps:

Reduction of Vanillin: Vanillin is reduced to 4-hydroxy-3-methoxybenzyl alcohol using a reducing agent such as sodium borohydride.

Amination: The benzyl alcohol is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

Protection and Deprotection: The amino group may be protected using a suitable protecting group, followed by the introduction of the propanoic acid moiety through a series of reactions. Finally, the protecting group is removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : The compound undergoes oxidation primarily at the hydroxyl group or the phenolic ring.

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions : Acidic or basic environments.

Outcome : Formation of oxidized derivatives, such as ketones or quinones, depending on the site of oxidation.

Reduction Reactions

Mechanism : Reduction typically targets the carboxylic acid group or any oxidized functional groups generated in prior reactions.

Reagents : Sodium borohydride (NaBH₄).

Conditions : Anhydrous conditions to prevent side reactions.

Outcome : Conversion of the carboxylic acid group to an alcohol (-CH₂OH) or reduction of oxidized species.

Amide Bond Formation

Mechanism : The amino group reacts with carboxylic acids or their derivatives to form amide linkages.

Reagents : Activating agents (e.g., carbodiimides) or coupling reagents.

Conditions : Acidic or basic conditions.

Outcome : Synthesis of peptide derivatives or bioconjugates.

Condensation Reactions

Mechanism : The carboxylic acid group reacts with aldehydes or ketones to form imine or hydrazone derivatives.

Reagents : Aldehydes/ketones in the presence of acid catalysts.

Conditions : Acidic or basic environments.

Outcome : Formation of condensed products with extended conjugation.

Key Considerations

-

Stereochemistry : The (3r) configuration influences reaction pathways and product stereochemical outcomes.

-

Functional Group Compatibility : The hydroxyl and methoxy groups on the phenyl ring may participate in electrophilic aromatic substitution reactions, though specific examples are not detailed in available sources.

-

Biological Relevance : While the compound’s antioxidant properties are noted in biological studies , these are not directly tied to its chemical reactivity in the provided sources.

Citations : All reaction details and reagents are derived from.

Scientific Research Applications

(3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor agonist.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs.

- Fluorine Substitution : Fluorinated analogs (e.g., 4-F derivative) exhibit increased metabolic resistance due to C-F bond stability, a feature absent in the target compound .

- Iodinated Derivatives : Diiodinated compounds (e.g., ) show therapeutic relevance in thyroid function but differ significantly in steric bulk and electronic properties .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

Key Observations :

- The target compound’s methoxy group may reduce hydrogen bonding compared to hydroxylated analogs, increasing organic solvent solubility.

Biological Activity

(3R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, commonly referred to as HMPA, is an amino acid derivative with significant potential in biological applications. This compound is characterized by its unique structure, which includes a chiral center and a phenolic group, contributing to its diverse biological activities. The following sections will delve into its biological activities, mechanisms of action, and potential therapeutic applications.

1. Antidiabetic Properties

Recent studies suggest that HMPA exhibits antidiabetic effects , particularly in models of high-fat diet-induced obesity. Research indicates that HMPA improves insulin sensitivity and hepatic lipid metabolism, which are crucial for managing diabetes. In animal studies, dietary supplementation with HMPA has led to significant reductions in weight gain and hepatic steatosis, showcasing its potential as a functional food ingredient for diabetes management .

2. Anticancer Effects

HMPA has also been investigated for its anticancer properties . The compound is believed to modulate metabolic pathways that inhibit tumor growth and promote apoptosis in cancer cells. Its interaction with various cellular receptors enhances its efficacy against certain types of cancer, although the precise mechanisms remain under investigation .

3. Cognitive Function Improvement

There is emerging evidence that HMPA may enhance cognitive function. Studies have shown that it can improve memory and learning capabilities in animal models, potentially making it a candidate for treating neurodegenerative diseases .

4. Muscle Strength and Endurance

Recent research highlights HMPA's role in improving muscle strength and endurance. Mice administered with HMPA demonstrated increased grip strength and reduced protein catabolism during exhaustive exercise, suggesting its utility in sports nutrition and rehabilitation .

HMPA's biological activities are mediated through several mechanisms:

- Receptor Interaction : HMPA has been shown to bind with high affinity to GPR41 receptors, which are involved in metabolic regulation and anti-obesity effects .

- Gut Microbiota Modulation : The compound is produced by gut microbiota from dietary sources and influences the composition of gut bacteria, promoting beneficial strains while inhibiting harmful ones .

- Metabolic Homeostasis : HMPA plays a role in regulating lipid metabolism and insulin sensitivity, which are critical factors in metabolic disorders .

Case Studies

- Pharmacokinetics Study : A study on the pharmacokinetic profile of HMPA showed rapid absorption post-administration in Sprague-Dawley rats, indicating effective bioavailability and distribution across various tissues .

- Muscle Performance Study : In a controlled experiment involving exercise-induced stress on mice, HMPA administration resulted in enhanced muscle performance metrics, including grip strength and reduced markers of muscle damage .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.